(R)-AS-1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

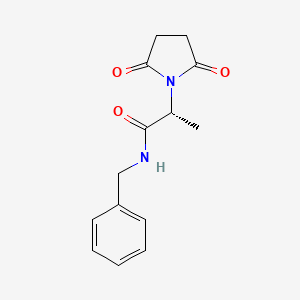

C14H16N2O3 |

|---|---|

分子量 |

260.29 g/mol |

IUPAC 名称 |

(2R)-N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide |

InChI |

InChI=1S/C14H16N2O3/c1-10(16-12(17)7-8-13(16)18)14(19)15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,15,19)/t10-/m1/s1 |

InChI 键 |

XVSYJYYNUSOPAQ-SNVBAGLBSA-N |

手性 SMILES |

C[C@H](C(=O)NCC1=CC=CC=C1)N2C(=O)CCC2=O |

规范 SMILES |

CC(C(=O)NCC1=CC=CC=C1)N2C(=O)CCC2=O |

产品来源 |

United States |

Foundational & Exploratory

(R)-AS-1 full chemical name

An In-depth Technical Guide to (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1]

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, designated as this compound, is a novel, orally bioavailable small molecule that has demonstrated significant potential as a therapeutic agent for neurological disorders, particularly epilepsy.[1][2][3][4][5] It functions as a positive allosteric modulator (PAM) of Excitatory Amino Acid Transporter 2 (EAAT2), a crucial protein for regulating glutamate (B1630785) levels in the central nervous system.[1][2][3] This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and preclinical data.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS). Dysregulation of glutamate homeostasis is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, amyotrophic lateral sclerosis (ALS), and stroke. Excitatory Amino Acid Transporter 2 (EAAT2), predominantly expressed on glial cells, is responsible for the majority of glutamate uptake from the synaptic cleft. Enhancing the function of EAAT2 presents a promising therapeutic strategy for conditions associated with glutamate excitotoxicity.

This compound has emerged from a research program focused on developing novel pyrrolidine-2,5-dione derivatives with CNS activity.[1] It has shown potent antiseizure activity in a range of preclinical models and possesses favorable drug-like properties, positioning it as a first-in-class EAAT2 modulator with significant therapeutic potential.[1][2][3][4]

Chemical Properties and Structure

-

Full Chemical Name: (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide[1][2][3][4][5]

-

Molecular Formula: C₁₄H₁₆N₂O₃

-

Structure: (A 2D chemical structure diagram would be presented here in a full whitepaper)

Mechanism of Action: Positive Allosteric Modulation of EAAT2

This compound enhances the glutamate uptake capacity of EAAT2 through a positive allosteric modulation mechanism.[1][2] This means it binds to a site on the transporter protein distinct from the glutamate binding site, inducing a conformational change that increases the transporter's efficiency.

Signaling Pathway of EAAT2 Modulation by this compound

Caption: Mechanism of this compound as a positive allosteric modulator of the EAAT2 transporter.

Preclinical Data

Antiseizure Activity

This compound has demonstrated broad-spectrum antiseizure activity in various rodent models of epilepsy.[1][2][4]

| Seizure Model | Animal | ED₅₀ (mg/kg, i.p.) | Reference |

| Maximal Electroshock (MES) | Mouse | 29.8 | [1] |

| 6 Hz (32 mA) | Mouse | 12.8 | [1] |

| 6 Hz (44 mA) | Mouse | 25.6 | [4] |

| Subcutaneous Pentylenetetrazol (scPTZ) | Mouse | 40.7 | [1] |

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in mice, demonstrating good oral bioavailability and brain penetration.

| Parameter | Route | Value | Units | Reference |

| Tₘₐₓ (Plasma) | p.o. | 0.25 | h | [1] |

| Cₘₐₓ (Plasma) | p.o. | 18.9 | µg/mL | [1] |

| AUC₀₋ₜ (Plasma) | p.o. | 51.2 | µg·h/mL | [1] |

| Tₘₐₓ (Brain) | p.o. | 0.5 | h | [1] |

| Cₘₐₓ (Brain) | p.o. | 8.7 | µg/g | [1] |

| AUC₀₋ₜ (Brain) | p.o. | 28.9 | µg·h/g | [1] |

| Bioavailability (F) | p.o. | 68.4 | % | [1] |

Safety and Tolerability

This compound exhibits a favorable safety profile, with a significant separation between doses that produce antiseizure effects and those causing motor impairment.[2]

| Test | Animal | TD₅₀ (mg/kg, i.p.) | Protective Index (TD₅₀/ED₅₀) | Reference |

| Rotarod (Motor Impairment) | Mouse | > 300 | > 10 (for MES) | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available precursors. The key final step is the coupling of (R)-2-aminopropanamide with a suitable benzyl (B1604629) derivative followed by cyclization to form the succinimide (B58015) ring.

Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

A detailed synthetic protocol can be found in the supplementary information of the primary publication by Abram et al. (2022) in the Journal of Medicinal Chemistry.[1]

In Vivo Antiseizure Testing

The antiseizure activity of this compound was evaluated in mice using standard, well-validated models.

-

Animal Model: Male CD-1 mice were used for the studies.

-

Drug Administration: this compound was suspended in a 0.5% solution of methylcellulose (B11928114) in water and administered intraperitoneally (i.p.) or orally (p.o.).

-

Maximal Electroshock (MES) Test: Seizures were induced by delivering an electrical stimulus (50 mA, 0.2 s) via corneal electrodes. Protection was defined as the absence of a tonic hindlimb extension.

-

6 Hz Test: A constant current electrical stimulus (32 mA or 44 mA, 3 s) was delivered via corneal electrodes. Protection was defined as the absence of seizure activity.

-

Subcutaneous Pentylenetetrazol (scPTZ) Test: PTZ (85 mg/kg) was injected subcutaneously to induce clonic seizures. Protection was defined as the absence of clonic seizures for at least 30 minutes.

Conclusion

This compound is a promising drug candidate with a novel mechanism of action targeting the glial glutamate transporter EAAT2. Its potent antiseizure activity across multiple preclinical models, combined with a favorable pharmacokinetic and safety profile, underscores its potential for the treatment of epilepsy and possibly other neurological disorders characterized by glutamate excitotoxicity. Further preclinical and clinical development of this compound is warranted.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

(R)-AS-1 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (R)-AS-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, chemically known as (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, is a novel, orally bioavailable small molecule with potent antiseizure properties.[1][2][3][4] Its unique mechanism of action as a positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2) distinguishes it from existing antiepileptic drugs and marks a significant advancement in the development of therapies for epilepsy and other central nervous system disorders.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data, experimental methodologies, and visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action

The primary mechanism of action of this compound is the selective positive allosteric modulation of the excitatory amino acid transporter 2 (EAAT2), also known as glutamate (B1630785) transporter 1 (GLT-1).[2] EAAT2 is predominantly expressed on glial cells, particularly astrocytes, and is responsible for the majority of glutamate uptake from the synaptic cleft in the central nervous system. By enhancing the function of EAAT2, this compound increases the clearance of synaptic glutamate.[3][4] This reduction in extracellular glutamate levels helps to dampen neuronal hyperexcitability, which is a key factor in the initiation and propagation of seizures.

Notably, this compound exhibits high selectivity for EAAT2, with no significant activity observed at EAAT1 and EAAT3.[1][3][4] Furthermore, it does not show significant off-target activity at molecular targets associated with currently marketed antiseizure medications, indicating a novel and specific mechanism of action.[1][3][4]

Signaling Pathway of this compound

The signaling pathway influenced by this compound is central to glutamatergic neurotransmission. The following diagram illustrates the role of this compound in enhancing EAAT2-mediated glutamate uptake.

Caption: Signaling pathway of this compound as a positive allosteric modulator of EAAT2.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vivo Antiseizure Activity of this compound in Mouse Models

| Seizure Model | Efficacy | Notes |

| Maximal Electroshock (MES) | Active | Broad-spectrum activity.[1][2][3][4] |

| 6 Hz (32/44 mA) | Active | Broad-spectrum activity.[1][2][3][4] |

| Acute Pentylenetetrazol (PTZ) | Active | Broad-spectrum activity.[1][2][3][4] |

| PTZ-Kindling | Active | Broad-spectrum activity.[1][2][3][4] |

Table 2: Selectivity and Off-Target Profile of this compound

| Target | Activity | Implication |

| EAAT1 | Inactive | Selective for EAAT2.[1][3][4] |

| EAAT3 | Inactive | Selective for EAAT2.[1][3][4] |

| Targets for marketed antiseizure drugs | No significant activity | Novel mechanism of action.[1][3][4] |

| Cytochrome P450 (CYP) Enzymes | Moderate inhibition of CYP2C9 at 10 µM | Generally favorable drug-like properties.[2] |

Table 3: Pharmacokinetic and Safety Profile of this compound

| Parameter | Observation |

| Oral Bioavailability | Favorable |

| ADME-Tox Profile | Favorable drug-like potential confirmed.[1][2][3] |

| CNS-related Adverse Effects | Remarkable separation between antiseizure activity and adverse effects.[2][3][4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Glutamate Uptake Assay

This assay is designed to measure the effect of this compound on glutamate transport activity.

-

Cell Lines:

-

Methodology:

-

Cells are cultured in appropriate media and conditions.

-

Cells are incubated with varying concentrations of this compound or vehicle control.

-

Radio-labeled glutamate (e.g., [³H]-D-aspartate) is added to the culture.

-

After a defined incubation period, the uptake of radio-labeled glutamate is stopped by washing with ice-cold buffer.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The amount of radioactivity is proportional to the glutamate uptake.

-

Data are analyzed to determine the effect of this compound on glutamate uptake, often expressed as a percentage of control.

-

In Vivo Antiseizure Models in Mice

These models are used to assess the efficacy of this compound in preventing or suppressing seizures.

-

Animal Model: Male albino Swiss mice are commonly used.

-

Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

Seizure Induction Models:

-

Maximal Electroshock (MES) Test: A supramaximal electrical stimulus is delivered via corneal or ear-clip electrodes to induce a tonic-clonic seizure. Protection is defined as the abolition of the tonic hindlimb extension phase.

-

6 Hz Psychomotor Seizure Test: A constant current of 32 mA or 44 mA is delivered for a longer duration to induce a psychomotor seizure. Protection is defined as the absence of seizure activity.

-

Subcutaneous Pentylenetetrazol (scPTZ) Test: A convulsant dose of PTZ is injected subcutaneously. Protection is defined as the absence of clonic seizures.

-

PTZ-Kindling Model: Repeated sub-convulsive doses of PTZ are administered to induce a progressive and permanent increase in seizure susceptibility. The effect of this compound on seizure parameters in kindled animals is then assessed.

-

-

Data Analysis: The dose of this compound that protects 50% of the animals from seizures (ED50) is calculated for each model.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound represents a promising new class of antiseizure medication with a well-defined and novel mechanism of action. Its ability to selectively enhance EAAT2-mediated glutamate uptake provides a targeted approach to reducing neuronal hyperexcitability. The preclinical data demonstrate broad-spectrum antiseizure activity coupled with a favorable safety and pharmacokinetic profile.[1][2][3] Further preclinical and clinical development of this compound is warranted to fully elucidate its therapeutic potential in epilepsy and other neurological disorders characterized by glutamatergic dysfunction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

(R)-AS-1: A Novel Positive Allosteric Modulator of the Glutamate Transporter EAAT2

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Glutamate (B1630785) is the principal excitatory neurotransmitter in the mammalian central nervous system, integral to a vast array of neurological functions.[1][2] The precise control of extracellular glutamate concentrations is critical, as excessive levels lead to overstimulation of glutamate receptors, a phenomenon known as excitotoxicity, which is implicated in the pathophysiology of numerous acute and chronic neurodegenerative diseases.[1][2][3] The clearance of synaptic glutamate is primarily managed by a family of Excitatory Amino Acid Transporters (EAATs).[4] Among these, the astrocytic transporter EAAT2 (also known as GLT-1 in rodents) is the most abundant and is responsible for up to 90% of all extracellular glutamate uptake.[1][2][3] Consequently, enhancing EAAT2 function represents a promising therapeutic strategy for conditions associated with glutamate dysregulation.

This document provides a comprehensive overview of (R)-AS-1 [(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide], a novel, orally bioavailable, first-in-class small molecule that functions as a selective positive allosteric modulator (PAM) of EAAT2.[5][6][7][8] this compound has demonstrated potent antiseizure activity in a range of preclinical models, coupled with a favorable safety and drug-like profile, positioning it as a significant candidate for further development in the treatment of epilepsy and other neurological disorders.[5][9][10][11]

Mechanism of Action

This compound enhances the function of the EAAT2 transporter through a positive allosteric modulation mechanism.[5][8][12] Unlike competitive agonists that bind directly to the glutamate recognition site, PAMs bind to a distinct, allosteric site on the transporter.[6][13] This binding induces a conformational change in the transporter protein that increases the efficiency of the glutamate transport cycle.[6]

Key characteristics of this compound's mechanism include:

-

Enhanced Glutamate Uptake: In vitro studies using primary glial cultures and COS-7 cells expressing human EAAT2 have shown that this compound significantly enhances glutamate uptake.[5][8][9][12]

-

Increased Transport Velocity (Vmax): As a PAM, this compound is proposed to increase the maximal rate of glutamate transport (Vmax) without significantly altering the transporter's affinity for glutamate (Km).[14][15] This suggests it facilitates a faster translocation cycle.[6][16]

-

Selectivity: this compound exhibits high selectivity for EAAT2, showing no significant activity at the EAAT1 and EAAT3 transporter subtypes.[5][7][8][12] This selectivity is crucial for minimizing potential off-target effects.[17]

-

Allosteric Binding Site: Molecular docking simulations suggest that this compound binds to a putative allosteric site located at the interface between the transporter's rigid trimerization domain and the mobile transport domain.[5][14] This interaction is thought to stabilize a conformation of the transporter that is more conducive to rapid glutamate clearance.

Quantitative Data Summary

The preclinical efficacy and safety of this compound have been characterized through various in vitro and in vivo studies. The data are summarized below.

Table 1: In Vitro Efficacy and Potency of this compound

| Parameter | Value | Cell System | Comments | Reference |

|---|---|---|---|---|

| EC50 | 0.28 nM | COS-7 cells expressing EAAT2 | Concentration for 50% of maximal enhancement of glutamate uptake. | [9] |

| EC50 | 25 ± 21 nM | Cultured Astrocytes | Potency for augmenting glutamate uptake. | [18] |

| Maximal Efficacy | ~140% of control | COS-7 cells expressing EAAT2 | This compound effectively enhanced glutamate uptake by approximately 140% of control. | [9] |

| Maximal Efficacy | 174 ± 13% of control | Cultured Astrocytes | Efficacy for augmenting glutamate uptake. |[18] |

Table 2: In Vivo Antiseizure Activity of this compound in Mice (i.p. administration)

| Seizure Model | ED50 (mg/kg) | 95% Confidence Interval | Comments | Reference |

|---|---|---|---|---|

| Maximal Electroshock (MES) | 66.3 | 53.6–82.0 | Model for generalized tonic-clonic seizures. | [10] |

| 6 Hz (32 mA) | 42.7 | 34.0–53.7 | Model for psychomotor seizures. | [5] |

| 6 Hz (44 mA) | 85.1 | 63.8–113.5 | Model for therapy-resistant seizures. | [5] |

| scPTZ (clonic seizures) | 42.9 | 33.3–55.3 | Model for myoclonic seizures. |[5] |

Table 3: Safety and Pharmacokinetic Profile of this compound

| Parameter | Value | Species | Comments | Reference |

|---|---|---|---|---|

| TD50 (Rotarod) | > 500 mg/kg | Mouse | Dose causing motor impairment in 50% of animals. | [5][10] |

| Protective Index (PI) - MES | > 7.5 | Mouse | Calculated as TD50/ED50. A higher value indicates a better safety margin. | [10] |

| Protective Index (PI) - 6 Hz (32 mA) | 11.7 | Mouse | Calculated as TD50/ED50. | [5] |

| Oral Bioavailability | Satisfying | Mouse | Achieves effective concentrations in the CNS after oral administration. | [7] |

| CYP Inhibition | No influence on CYP3A4/CYP2D6 | In vitro | Shows low potential for drug-drug interactions. |[18] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core experimental protocols used to characterize this compound.

In Vitro Glutamate Uptake Assay

This assay quantifies the effect of this compound on the rate of glutamate transport into cells engineered to express the EAAT2 transporter.

Objective: To measure the potency (EC50) and efficacy of this compound in enhancing EAAT2-mediated glutamate uptake.

Methodology:

-

Cell Culture and Transfection:

-

COS-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.[19]

-

Cells are transiently transfected with a plasmid encoding the human EAAT2 transporter. Non-transfected cells serve as a negative control.

-

-

Assay Preparation:

-

Compound Incubation:

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control for a defined period (e.g., 10-20 minutes) at 37°C.[19]

-

-

Glutamate Uptake Measurement:

-

The uptake reaction is initiated by adding a solution containing a low concentration of radiolabeled L-glutamate (e.g., 50 nM [³H]-L-glutamate) along with unlabeled L-glutamate.[19]

-

The reaction proceeds for a short duration (e.g., 10 minutes) at 37°C.

-

-

Termination and Lysis:

-

Uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

-

Cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

-

Quantification and Analysis:

-

The radioactivity in the cell lysate, corresponding to the amount of transported glutamate, is measured using a liquid scintillation counter.

-

Data are normalized to the protein concentration in each well.

-

Dose-response curves are generated by plotting glutamate uptake against the concentration of this compound to determine the EC50 and maximal efficacy.[19]

-

In Vivo Antiseizure Models

These models are used to assess the anticonvulsant efficacy of this compound in rodents.[21]

1. Maximal Electroshock (MES) Seizure Test:

-

Principle: A supramaximal electrical stimulus is delivered via corneal electrodes to induce a tonic-clonic seizure. The test identifies compounds effective against generalized tonic-clonic seizures.

-

Protocol:

-

Rodents (mice or rats) are administered this compound or vehicle via intraperitoneal (i.p.) injection.

-

At the time of peak effect (TPE), an electrical stimulus (e.g., 50 mA for mice) is applied.

-

The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.

-

The ED50, the dose protecting 50% of animals, is calculated.

-

2. 6 Hz Seizure Test:

-

Principle: A long-duration, low-frequency electrical stimulus is delivered via corneal electrodes to induce a psychomotor seizure. This model is particularly useful for identifying compounds effective against therapy-resistant partial seizures.[5]

-

Protocol:

-

Mice are administered this compound or vehicle (i.p.).

-

At the TPE, a 3-second electrical stimulus (e.g., 32 mA or 44 mA) is applied.

-

Animals are observed for the presence of seizure activity (e.g., stun, forelimb clonus, twitching).

-

Protection is defined as the absence of seizure activity. The ED50 is calculated.[5]

-

Rotarod Test for Motor Impairment

This test evaluates potential adverse effects of a compound on motor coordination and balance.

-

Principle: The ability of a mouse to remain on a rotating rod is measured. Neurological deficits or sedation are indicated by the inability to maintain balance.

-

Protocol:

-

Mice are trained to stay on the rotarod (e.g., rotating at 6 rpm) for a set period (e.g., 1-2 minutes).

-

On the test day, animals are administered this compound or vehicle (i.p.).

-

At the TPE, they are placed back on the rotating rod.

-

Motor impairment is defined as the inability of the animal to remain on the rod for the full duration of the test.

-

The TD50, the dose causing motor impairment in 50% of animals, is determined.[5]

-

Conclusion

This compound stands out as a highly promising, first-in-class, selective positive allosteric modulator of the EAAT2 glutamate transporter.[5][6][10] Preclinical data robustly support its mechanism of action in enhancing glutamate uptake and demonstrate its potent, broad-spectrum anticonvulsant activity in established animal models of seizures, including those resistant to therapy.[5][9] Furthermore, its remarkable separation between therapeutic efficacy and adverse motor effects, as indicated by high protective indices, highlights a favorable safety profile.[5][8] Coupled with good oral bioavailability and a low propensity for metabolic drug-drug interactions, this compound possesses a strong drug-like profile.[7][18] These characteristics make this compound a compelling candidate for continued preclinical and clinical development for the treatment of epilepsy and potentially other CNS disorders where glutamate excitotoxicity is a key pathological factor.[5][8]

References

- 1. Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of excitatory amino acid transporter-2 (EAAT2) and glutamate in neurodegeneration: opportunities for developing novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamate transporters, EAAT1 and EAAT2, are potentially important in the pathophysiology and treatment of schizophrenia and affective disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 8. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancement of Glutamate Uptake as Novel Antiseizure Approach: Preclinical Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. What are EAAT2 modulators and how do they work? [synapse.patsnap.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. What are EAAT2 stimulants and how do they work? [synapse.patsnap.com]

- 18. A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NLRX1 Enhances Glutamate Uptake and Inhibits Glutamate Release by Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of (R)-AS-1: A Technical Guide for Drug Development Professionals

(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide , designated as (R)-AS-1 (also referred to as (R)-7 in scientific literature), has emerged as a promising, first-in-class, orally bioavailable small molecule with significant potential in the treatment of epilepsy and other central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of its biological activity, mechanism of action, and key experimental data, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Selective EAAT2 Modulation

This compound functions as a highly selective, stereospecific positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2) , also known as Glutamate (B1630785) Transporter 1 (GLT-1).[1][2][3] EAAT2 is the most abundant glutamate transporter in the brain, primarily expressed on astrocytes, and is responsible for approximately 90% of glutamate clearance from the synaptic cleft. By enhancing the glutamate uptake capacity of EAAT2, this compound helps to reduce extracellular glutamate levels, thereby mitigating the excessive neuronal excitation that underlies seizure activity.

In vitro studies using primary glial cultures and COS-7 cells transiently expressing human EAAT2 have confirmed that this compound enhances glutamate uptake.[2][3] This activity is stereoselective, with the (R)-enantiomer demonstrating superior potency. Critically, this compound shows no significant activity at EAAT1 or EAAT3, nor does it interact with off-target proteins commonly associated with other antiseizure drugs, indicating a novel and highly specific mechanism of action.[1][3]

Quantitative Biological Data: Antiseizure Activity

The anticonvulsant properties of this compound have been extensively evaluated in a range of validated rodent seizure models. The compound demonstrates a broad-spectrum antiseizure profile, with a notable separation between its therapeutic effects and CNS-related adverse effects, such as motor impairment. This results in a favorable safety margin, as indicated by the Protective Index (PI).

Intraperitoneal (i.p.) Administration

Quantitative data from key anticonvulsant screening models following intraperitoneal administration in mice are summarized below. The median effective dose (ED₅₀) represents the dose required to protect 50% of animals from seizure, while the median toxic dose (TD₅₀) is the dose causing motor impairment in 50% of animals in the rotarod test.

| Seizure Model | This compound ED₅₀ (mg/kg) [95% CI] | This compound TD₅₀ (mg/kg) [95% CI] | Protective Index (PI) |

| Maximal Electroshock (MES) | 66.3 [53.6–82.0] | >500 | >7.5 |

| 6 Hz (32 mA) | 28.8 [16.9–48.9] | >500 | >17.4 |

| Subcutaneous PTZ (scPTZ) | 36.3 [15.5–73.5] | >500 | >13.8 |

| 6 Hz (44 mA) | 41.6 [32.8–52.7] | >500 | >12.0 |

| Data sourced from Kamiński et al., J. Med. Chem. 2022.[2] |

Oral (p.o.) Administration

The oral bioavailability and efficacy of this compound were confirmed in the same panel of seizure models, highlighting its potential for clinical development as an oral therapeutic.

| Seizure Model | This compound ED₅₀ (mg/kg) [95% CI] | This compound TD₅₀ (mg/kg) [95% CI] | Protective Index (PI) |

| Maximal Electroshock (MES) | 87.7 [71.7–107.2] | >500 | >5.7 |

| 6 Hz (32 mA) | 42.6 [32.6–55.6] | >500 | >11.7 |

| Subcutaneous PTZ (scPTZ) | 55.4 [40.1–76.5] | >500 | >9.0 |

| 6 Hz (44 mA) | 60.1 [45.0–80.3] | >500 | >8.3 |

| Data sourced from Kamiński et al., J. Med. Chem. 2022.[2] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound.

In Vivo Anticonvulsant and Safety Evaluation

All in vivo experiments were conducted using male albino Swiss mice. This compound was suspended in a 1% aqueous solution of Tween 80 for administration. ED₅₀ and TD₅₀ values were calculated by probit analysis.

Maximal Electroshock (MES) Test: This test models generalized tonic-clonic seizures.

-

Animals are administered this compound either intraperitoneally (i.p.) or orally (p.o.) at varying doses.

-

After a specific pretreatment time (0.5 h for i.p., 1.0 h for p.o.), an electrical stimulus (50 mA, 0.2 s, 50 Hz) is delivered via corneal electrodes.

-

The abolition of the tonic hindlimb extension phase of the resulting seizure is recorded as a protective effect.

6 Hz Seizure Test: This model is used to identify compounds effective against therapy-resistant focal seizures.

-

Animals are pretreated with this compound (i.p. or p.o.).

-

After the designated pretreatment time, a low-frequency electrical stimulus (6 Hz, 0.2 ms (B15284909) rectangular pulse, 3 s duration) is delivered via corneal electrodes at either 32 mA or 44 mA.

-

Protection is defined as the absence of seizure activity characterized by a stun posture, forelimb clonus, and twitching vibrissae.

Subcutaneous Pentylenetetrazol (scPTZ) Test: This chemical convulsant model is sensitive to drugs that treat absence and myoclonic seizures.

-

Animals are pretreated with this compound (i.p. or p.o.).

-

After the pretreatment period, a subcutaneous injection of pentylenetetrazol (PTZ) at a convulsive dose (100 mg/kg) is administered.

-

The animals are observed for 30 minutes, and the absence of clonic seizures is considered a protective effect.

Rotarod Test for Neurotoxicity: This assay assesses motor coordination to determine the neurotoxic potential of a compound.

-

Animals undergo a training session on a rotating rod (10 rpm) one day prior to the experiment.

-

On the test day, animals are administered this compound (i.p. or p.o.).

-

After the pretreatment time, each mouse is placed on the rod rotating at 10 rpm.

-

Motor impairment (neurotoxicity) is defined as the inability of the animal to remain on the rod for a period of 1 minute. The TD₅₀ is calculated from these results.

In Vitro Glutamate Uptake Assay

This assay quantifies the effect of this compound on the function of the EAAT2 transporter.

-

Cell Culture and Transfection: COS-7 cells are cultured and transiently transfected with a vector containing the human EAAT2 gene. Control cells are transfected with an empty vector.

-

Compound Incubation: Transfected cells are pre-incubated for 10-20 minutes with varying concentrations of this compound or vehicle control.

-

Uptake Initiation: The functional uptake assay is initiated by adding a solution containing a low concentration of radiolabeled [³H]-L-glutamate mixed with unlabeled L-glutamate.

-

Uptake Termination: After a defined incubation period (e.g., 10 minutes) at room temperature, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

-

Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The amount of [³H]-L-glutamate taken up by the cells is calculated and normalized to the protein content of the cell lysate.

-

Data Analysis: The glutamate uptake in the presence of this compound is expressed as a percentage of the uptake in vehicle-treated control cells.

Conclusion

This compound is a novel, selective positive allosteric modulator of the EAAT2 glutamate transporter with a robust, broad-spectrum anticonvulsant profile in preclinical models. Its efficacy via oral administration and, most importantly, its wide therapeutic window—demonstrated by high Protective Index values—distinguish it as a compelling candidate for further development. The unique mechanism of action offers the potential for treating drug-resistant forms of epilepsy and other CNS conditions characterized by glutamate excitotoxicity. The data presented herein provide a strong foundation for advancing this compound into further preclinical and clinical investigation.

References

The Discovery and Asymmetric Synthesis of (R)-AS-1: A Novel, Orally Bioavailable EAAT2 Modulator with Potent Antiseizure Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, designated as (R)-AS-1 (also referred to as (R)-7), has emerged as a promising, first-in-class, orally bioavailable small-molecule positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2).[1][2][3][4] Extensive preclinical evaluation has demonstrated its robust antiseizure properties across a range of epilepsy models, coupled with an excellent safety and tolerability profile.[1][2][3][4][5] This technical guide provides a comprehensive overview of the discovery, enantioselective synthesis, and key experimental data for this compound, intended for researchers, medicinal chemists, and professionals in the field of drug development.

Introduction: The Rationale for Discovering this compound

The development of novel antiepileptic drugs with improved efficacy and favorable safety margins remains a critical unmet medical need, particularly for drug-resistant forms of epilepsy. The excitatory amino acid transporter 2 (EAAT2), also known as glutamate (B1630785) transporter 1 (GLT-1), plays a crucial role in maintaining glutamate homeostasis in the central nervous system. Dysregulation of EAAT2 function is implicated in the pathophysiology of epilepsy. The strategic decision to pursue enantiomerically pure compounds led to the synthesis and evaluation of the individual R- and S-enantiomers of a previously identified promising racemic compound.[1] This effort culminated in the discovery of this compound as a highly selective and potent EAAT2 modulator with significant potential for further development.[1][2][3][4]

Discovery and Biological Activity

This compound was identified through a systematic investigation of stereoisomers of previously reported anticonvulsant agents.[1] In vivo studies revealed that the R-enantiomers exhibited more beneficial antiseizure protection.[1] this compound demonstrated broad-spectrum antiseizure activity in several key preclinical models.[1][2][3][4][5]

In Vivo Antiseizure Activity

This compound showed significant protective effects in various mouse seizure models, including the maximal electroshock (MES), 6 Hz, and subcutaneous pentylenetetrazol (scPTZ) tests.[1][2][3][4] It was also effective in the pentylenetetrazol (PTZ)-kindling model, suggesting potential for treating pharmacoresistant seizures.[1][5] A notable separation between its antiseizure efficacy and central nervous system (CNS)-related adverse effects was observed.[2][3][4]

Mechanism of Action: A Selective EAAT2 Modulator

In vitro investigations using primary glial cultures and COS-7 cells expressing glutamate transporters confirmed that this compound enhances glutamate uptake.[1][2][4] This effect is stereoselective and indicative of a positive allosteric modulation of EAAT2.[1][2][4] Importantly, this compound did not show activity at EAAT1 and EAAT3, highlighting its selectivity.[1][2][3] Molecular docking simulations further supported the binding of this compound to a site on EAAT2 distinct from the glutamate binding site.[1]

Caption: Workflow for the discovery and preclinical evaluation of this compound.

Asymmetric Synthesis of this compound

The enantioselective synthesis of this compound was achieved through a multi-step process starting from commercially available Boc-D-alanine.[5] The synthesis yielded the final compound with high enantiomeric purity (>99% ee) and good overall yields (>80%).[5]

Synthetic Scheme

The synthetic route is depicted below. It involves the coupling of Boc-D-alanine with benzylamine, followed by deprotection of the Boc group, reaction with succinic anhydride (B1165640), and a final cyclization step to form the succinimide (B58015) ring.[5]

Caption: Synthetic pathway for the enantioselective production of this compound.

Experimental Protocols

Step 1: Synthesis of Boc-(R)-alanine-benzylamide To a solution of Boc-D-alanine in dichloromethane (B109758) (DCM), dicyclohexylcarbodiimide (B1669883) (DCC) is added, followed by benzylamine. The reaction mixture is stirred at room temperature for 1 hour.[5]

Step 2: Synthesis of (R)-alanine-benzylamide The Boc-protected intermediate is treated with trifluoroacetic acid (TFA) to remove the Boc group. The resulting amine is neutralized with ammonium (B1175870) hydroxide.[5]

Step 3: Synthesis of the Succinamic Acid Derivative The amine derivative is reacted with an equimolar amount of succinic anhydride to yield the corresponding succinamic acid.[5]

Step 4: Cyclization to this compound The succinamic acid undergoes cyclization promoted by hexamethyldisilazane (B44280) (HMDS) to form the final product, this compound.[5]

Characterization Data

The structure and purity of this compound and its intermediates were confirmed by ¹H NMR, ¹³C NMR, and LC-MS. High-resolution mass spectrometry (HRMS) and elemental analysis were also performed on the final compound.[5] The enantiomeric excess was determined to be greater than 99% using chiral high-performance liquid chromatography (HPLC).[5] The absolute configuration was confirmed by single-crystal X-ray analysis.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Synthesis Data for this compound

| Parameter | Value | Reference |

| Overall Yield | >80% | [5] |

| Purity (UPLC) | ≥99% | [5] |

| Enantiomeric Excess | >99% | [5] |

Table 2: In Vivo Antiseizure Activity of this compound in Mice

| Seizure Model | Activity | Reference |

| Maximal Electroshock (MES) | Active | [1][2][3][4] |

| 6 Hz (32/44 mA) | Active | [1][2][3][4] |

| Subcutaneous PTZ (scPTZ) | Active | [1] |

| PTZ-Kindling | Active | [1][2][3][4] |

Table 3: ADME-Tox Profile of this compound

| Parameter | Result | Reference |

| Oral Bioavailability | Favorable | [1][2][3][4] |

| CNS Penetration | Effective Concentrations Achieved | [5] |

| Cytochrome P450 Inhibition | No significant inhibition of CYP3A4/CYP2D6; moderate inhibition of CYP2C9 at 10 µM | [6] |

| Hepatotoxicity (HepG2 cells) | None observed at 10 µM | [6] |

| Neurotoxicity (Rotarod) | Minor motor impairment | [5] |

Conclusion

The discovery and development of this compound represent a significant advancement in the search for novel antiepileptic drugs. Its unique mechanism of action as a selective positive allosteric modulator of EAAT2, combined with its potent in vivo efficacy, oral bioavailability, and favorable safety profile, positions it as a first-in-class candidate for further preclinical and clinical development.[1][2][3][4] The robust and efficient asymmetric synthesis provides a clear path for the production of this promising therapeutic agent. The detailed data and protocols presented in this guide offer a valuable resource for researchers and drug developers interested in this new class of anticonvulsants.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 6. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of (R)-AS-1: A Positive Allosteric Modulator of EAAT2

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-AS-1, chemically known as (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, has emerged as a promising lead compound for the development of novel antiseizure medications. Its mechanism of action involves the positive allosteric modulation (PAM) of the excitatory amino acid transporter 2 (EAAT2), a key protein responsible for glutamate (B1630785) clearance in the central nervous system.[1][2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the impact of structural modifications on its biological activity. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian brain, and its extracellular concentration is tightly regulated by a family of excitatory amino acid transporters (EAATs).[4] Of these, EAAT2 is the most abundantly expressed subtype in the brain and is primarily responsible for clearing synaptic glutamate.[5] Dysfunction of EAAT2 has been implicated in the pathophysiology of various neurological disorders characterized by excitotoxicity, including epilepsy.[4]

Positive allosteric modulators of EAAT2 represent a novel therapeutic strategy to enhance glutamate uptake without directly interacting with the glutamate binding site.[5] this compound has been identified as a potent, orally bioavailable, and selective EAAT2 PAM with a robust anticonvulsant profile in various preclinical models.[1][3] Understanding the structure-activity relationship of the this compound scaffold is crucial for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR)

The core structure of this compound can be divided into three key regions: the N-benzyl group, the propanamide linker with a chiral center, and the succinimide (B58015) ring. Modifications in each of these regions have been shown to significantly impact the anticonvulsant activity and EAAT2 modulatory effects.

Stereochemistry at the Propanamide Linker

The stereochemistry at the chiral center of the propanamide linker is a critical determinant of biological activity. The (R)-enantiomer, this compound, consistently demonstrates superior anticonvulsant potency compared to its (S)-enantiomer across various seizure models.[1]

Modifications of the Succinimide Ring

Alterations to the succinimide moiety can influence the compound's activity. While systematic exploration of this region for this compound analogs is not extensively documented in the public domain, related studies on similar chemical series suggest that the succinimide ring is important for activity.

Modifications of the N-Benzyl Group

The N-benzyl group plays a significant role in the interaction of the molecule with its target. A focused library of N-phenyl analogs of 2-(2,5-dioxopyrrolidin-1-yl)propanamides and -butanamides has been synthesized and evaluated for anticonvulsant activity, providing valuable SAR insights.[6]

Data Presentation

The following tables summarize the quantitative data for this compound and its analogs, highlighting the key structure-activity relationships.

Table 1: Anticonvulsant Activity of this compound and Related Compounds in Mice [1]

| Compound | Stereochemistry | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |

| This compound | R | 34.5 | 28.3 | 47.9 |

| (S)-AS-1 | S | 68.2 | 55.1 | >100 |

| Racemate I | rac | 45.1 | 39.8 | 65.4 |

| Racemate II | rac | 52.3 | 48.7 | 78.2 |

Table 2: EAAT2 Modulatory Activity of Select Analogs [5]

| Compound | Modification | EAAT2 EC₅₀ (nM) |

| Analog A | Phenyl group replaced with pyridinyl | 2.24 |

| Analog B | N-methyl on piperazine | 1.0 |

| Analog C | N-phenethyl on tetrazole | 3.5 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo Anticonvulsant Assays

The MES test is a model for generalized tonic-clonic seizures.[1]

-

Animals: Male albino Swiss mice (20-25 g) are used.

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle.

-

Stimulation: At the time of peak effect of the compound, a 60 Hz alternating current of 50 mA is delivered for 0.2 seconds via corneal electrodes.

-

Endpoint: The abolition of the hindlimb tonic extensor component of the seizure is recorded as protection.

-

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure, is calculated using probit analysis.

The 6 Hz test is a model of psychomotor seizures that are often resistant to therapy.

-

Animals: Male albino Swiss mice (20-25 g) are used.

-

Compound Administration: Test compounds are administered i.p.

-

Stimulation: At the time of peak effect, a 6 Hz electrical stimulation of 32 mA is delivered for 3 seconds through corneal electrodes.

-

Endpoint: The endpoint is the observation of seizure activity, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae. Protection is defined as the absence of this seizure activity.

-

Data Analysis: The ED₅₀ is calculated as described for the MES test.

The scPTZ test is a model for clonic seizures.

-

Animals: Male albino Swiss mice (18-22 g) are used.

-

Compound Administration: Test compounds are administered i.p.

-

Chemoconvulsant Injection: At the time of peak effect, pentylenetetrazole (PTZ) is injected subcutaneously at a dose of 100 mg/kg.

-

Observation: Animals are observed for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).

-

Endpoint: The absence of clonic seizures during the observation period is considered protection.

-

Data Analysis: The ED₅₀ is calculated.

In Vitro Glutamate Uptake Assay

This assay measures the ability of compounds to modulate the activity of the EAAT2 transporter.[5]

-

Cell Culture: COS-7 cells are transiently transfected with the human EAAT2 gene.

-

Assay Preparation: Transfected cells are plated in 96-well plates.

-

Compound Incubation: Cells are pre-incubated with various concentrations of the test compound or vehicle.

-

Glutamate Uptake: ³H-L-glutamate is added to the wells, and the uptake is allowed to proceed for a specified time at 37°C.

-

Termination and Lysis: The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed.

-

Measurement: The amount of ³H-L-glutamate taken up by the cells is quantified using a scintillation counter.

-

Data Analysis: The concentration-response curve is plotted, and the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is determined.

Mandatory Visualization

Signaling Pathway

References

- 1. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Portal [researchdiscovery.drexel.edu]

Stereoselectivity of AS-1 Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the stereoselectivity of the enantiomers of AS-1, a novel central nervous system (CNS) active agent. AS-1, chemically identified as N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, possesses a chiral center, leading to the existence of two enantiomers: (R)-AS-1 and (S)-AS-1.[1][2] Preclinical research has demonstrated that these enantiomers exhibit significant differences in their pharmacological activity, highlighting the critical role of stereochemistry in the development of this compound as a potential therapeutic agent.[1] This document details the synthesis, comparative biological activity, and proposed mechanism of action of the AS-1 enantiomers, providing a comprehensive resource for researchers in pharmacology and drug development.

Data Presentation: Comparative Biological Activity of AS-1 Enantiomers

The anticonvulsant properties of the this compound and (S)-AS-1 enantiomers were evaluated in several well-established murine models of seizures. The data clearly indicates that the (R)-enantiomer, this compound, is the more potent of the two, making it the eutomer.[1]

| Enantiomer | Maximal Electroshock (MES) Test ED₅₀ (mg/kg) | Subcutaneous Pentylenetetrazol (scPTZ) Test ED₅₀ (mg/kg) | 6 Hz (32 mA) Test ED₅₀ (mg/kg) | 6 Hz (44 mA) Test ED₅₀ (mg/kg) |

| This compound | 66.3[3] | 36.3[3] | 15.6[3] | 41.6[3] |

| (S)-AS-1 | > 100 | > 100 | > 100 | Not Reported |

Table 1: In vivo anticonvulsant activity of AS-1 enantiomers in mice. ED₅₀ values represent the effective dose required to protect 50% of the animals from seizures.

Mechanism of Action: Stereoselective Modulation of EAAT2

The primary mechanism of action for AS-1 has been identified as the positive allosteric modulation of the excitatory amino acid transporter 2 (EAAT2).[1][2] EAAT2 is a crucial glutamate (B1630785) transporter in the CNS, responsible for the majority of glutamate uptake from the synaptic cleft.[4][5] By enhancing the function of EAAT2, AS-1 helps to reduce extracellular glutamate levels, thereby mitigating excitotoxicity, a key factor in the pathophysiology of seizures.[4][6]

In vitro studies have demonstrated that this modulatory effect is stereoselective. This compound is a potent and selective positive allosteric modulator of EAAT2, with an EC₅₀ of 11 nM.[3] The compound did not show significant activity at EAAT1 and EAAT3, indicating its selectivity for the EAAT2 subtype.[1][7] Molecular docking simulations further support a stereoselective binding of this compound to a putative allosteric site on the EAAT2 transporter.[7][8]

Experimental Protocols

Enantioselective Synthesis of this compound and (S)-AS-1

The stereoisomers of AS-1 were synthesized via a multi-step process starting from the corresponding chiral precursors, Boc-D-alanine for this compound and Boc-L-alanine for (S)-AS-1.[1]

Step 1: Amide Coupling Boc-D-alanine or Boc-L-alanine is coupled with benzylamine (B48309) in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) to yield the respective amide derivatives.[1]

Step 2: Boc Deprotection The Boc protecting group is removed from the amide derivatives using trifluoroacetic acid (TFA), followed by neutralization with ammonium (B1175870) hydroxide (B78521) to give the corresponding amine derivatives.[1]

Step 3: Succinamic Acid Formation The amine intermediates are reacted with an equimolar amount of succinic anhydride (B1165640) to form the corresponding succinamic acids.[1]

Step 4: Cyclization The final step involves a hexamethyldisilazane (B44280) (HMDS)-promoted cyclization of the amido-acids to form the target enantiomers, this compound and (S)-AS-1.[1] The enantiomeric purity of the final products was confirmed to be greater than 99% by chiral high-performance liquid chromatography (HPLC).[1]

In Vivo Anticonvulsant Activity Assays

The anticonvulsant efficacy of the AS-1 enantiomers was assessed in mice using the following standard protocols:

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. Seizures are induced by delivering an electrical stimulus via corneal electrodes.[9]

-

Subcutaneous Pentylenetetrazol (scPTZ) Test: This is a chemoconvulsant model used to screen for drugs that can prevent clonic seizures, indicative of activity against absence seizures.[9]

-

6 Hz Seizure Test: This model is particularly useful for identifying compounds that may be effective against therapy-resistant partial seizures. Seizures are induced by a low-frequency electrical stimulus delivered via corneal electrodes.[1][9]

For all in vivo studies, the compounds were administered intraperitoneally, and the dose that protected 50% of the animals from the induced seizure (ED₅₀) was determined.[1]

In Vitro EAAT2 Glutamate Uptake Assay

The functional activity of the AS-1 enantiomers on EAAT2 was evaluated using primary glial cell cultures and COS-7 cells expressing the human EAAT2 transporter.[2][7] The assay measures the uptake of radiolabeled glutamate into the cells in the presence and absence of the test compounds. An increase in glutamate uptake in the presence of the compound indicates a positive allosteric modulatory effect.[7]

Visualizations

Caption: Enantioselective synthesis workflow for this compound and (S)-AS-1.

Caption: Proposed mechanism of action and signaling of this compound via EAAT2.

Conclusion

The data presented in this technical guide unequivocally demonstrates the stereoselective nature of the anticonvulsant activity of AS-1. The (R)-enantiomer, this compound, is significantly more potent than its (S)-counterpart, acting as a selective positive allosteric modulator of the EAAT2 glutamate transporter. This stereoselectivity underscores the importance of chiral separation and the evaluation of individual enantiomers in the drug development process. The potent and broad-spectrum anticonvulsant activity of this compound, coupled with its novel mechanism of action, positions it as a promising candidate for further preclinical and clinical investigation for the treatment of epilepsy and potentially other CNS disorders characterized by glutamate excitotoxicity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are EAAT2 modulators and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of (R)-AS-1: A Technical Guide

Introduction

(R)-AS-1, chemically known as (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, is a novel, orally bioavailable small molecule with potent antiseizure properties.[1] Extensive in vitro studies have identified it as a highly selective and potent positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2), also known as glutamate (B1630785) transporter 1 (GLT-1).[2][3] EAAT2 is the primary transporter responsible for clearing glutamate from the synaptic cleft in the central nervous system (CNS), playing a crucial role in preventing neuronal hyperexcitability and excitotoxicity.[3] This guide provides a detailed overview of the in vitro pharmacological and drug-like properties of this compound, presenting key data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action: Positive Allosteric Modulation of EAAT2

This compound enhances the function of EAAT2 without directly competing with the glutamate binding site. As a positive allosteric modulator, it binds to a distinct site on the transporter, inducing a conformational change that increases the efficiency of glutamate uptake.[2][4] This leads to a more rapid clearance of glutamate from the synapse, thereby reducing the activation of postsynaptic glutamate receptors and dampening neuronal excitability. This targeted mechanism of action suggests a favorable profile for the treatment of conditions associated with glutamatergic dysregulation, such as epilepsy.[1]

Data Presentation

The in vitro activity and properties of this compound have been quantified through a series of standardized assays. The data below summarizes its potency, selectivity, and drug metabolism and pharmacokinetic (DMPK) profile.

Table 1: EAAT2 Modulatory Activity of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 | COS-7 (expressing EAAT2) | 0.28 nM | [5] |

| Emax | COS-7 (expressing EAAT2) | ~140% of control | [5] |

| Potency | Cultured Astrocytes | 25 ± 21 nM | [3] |

| Efficacy | Cultured Astrocytes | 174 ± 13% of control | [3] |

Table 2: Selectivity and Off-Target Profile

| Target | Activity | Reference |

| EAAT1 | Inactive | [2][4] |

| EAAT3 | Inactive | [2][4] |

| Panel of targets for marketed antiseizure drugs | No significant off-target activity | [2][4] |

Table 3: In Vitro ADME-Tox Profile

| Assay | Result | Reference |

| Permeability (PAMPA) | Good | [3][6] |

| Metabolic Stability (HLM) | Excellent | [3][6] |

| CYP3A4 Inhibition | No influence | [3][6] |

| CYP2D6 Inhibition | No influence | [3][6] |

| Hepatotoxicity (HepG2 cells) | None observed | [3][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key in vitro assays used to characterize this compound.

EAAT2-Mediated Glutamate Uptake Assay

This assay quantifies the ability of this compound to enhance glutamate transport into cells expressing the EAAT2 transporter. It typically uses a radiolabeled substrate, such as [³H]-L-glutamate, to measure uptake.[1][7]

Methodology:

-

Cell Culture: COS-7 cells are transiently transfected with a plasmid encoding for human EAAT2.[5] Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Incubation: The cell culture medium is removed, and cells are washed with a Krebs-HEPES buffer. Cells are then pre-incubated for 10-15 minutes with varying concentrations of this compound or vehicle control.

-

Uptake Initiation: The uptake reaction is initiated by adding a solution containing a mixture of unlabeled L-glutamate and [³H]-L-glutamate to each well.

-

Uptake Termination: After a short incubation period (e.g., 10 minutes) at room temperature, the reaction is terminated by rapidly washing the cells three times with ice-cold buffer to remove extracellular radiolabel.[7]

-

Cell Lysis: Cells are lysed by adding a scintillation cocktail or a lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: The radioactivity in the cell lysate, corresponding to the amount of transported [³H]-L-glutamate, is measured using a microplate scintillation counter.[7]

-

Data Analysis: Raw data (counts per minute) are normalized to control wells (vehicle-treated) and plotted against the concentration of this compound. An EC50 value is calculated using a non-linear regression curve fit.

Off-Target Liability Screening

To ensure the selectivity of this compound, its potential for interacting with other biologically relevant targets is assessed using a broad screening panel. This is commonly performed using radioligand binding assays.[8][9]

Methodology:

-

Target Preparation: Membranes are prepared from cell lines or tissues recombinantly expressing the target of interest (e.g., GPCRs, ion channels, transporters).

-

Assay Setup: In a 96-well plate, the prepared membranes are incubated with a specific radioligand for the target and the test compound, this compound, at a fixed concentration (e.g., 10 µM).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a filter mat, which traps the cell membranes.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The percentage inhibition of radioligand binding by this compound is calculated by comparing the radioactivity in the presence of the test compound to control wells (containing only vehicle). A significant inhibition (typically >50%) flags a potential off-target interaction, which may be followed up with concentration-response studies to determine an IC50.

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of this compound to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes. A common high-throughput method uses fluorogenic probes.[2][4]

Methodology:

-

Reagent Preparation: A reaction mixture is prepared containing human liver microsomes (as a source of CYP enzymes), a specific fluorogenic substrate for the CYP isoform of interest (e.g., CYP3A4, CYP2D6), and an NADPH-regenerating system.[2]

-

Compound Addition: The reaction mixture is dispensed into a 96-well plate. This compound is added at various concentrations. A known inhibitor for the specific CYP isoform is used as a positive control.

-

Reaction Initiation: The reaction is initiated by adding the NADPH-regenerating system and incubated at 37°C.

-

Fluorescence Reading: The plate is read periodically in a fluorescence plate reader at the appropriate excitation and emission wavelengths for the metabolized fluorescent product. The rate of fluorescence increase is proportional to enzyme activity.

-

Reaction Termination: The reaction is stopped by adding a stop solution (e.g., acetonitrile).

-

Data Analysis: The rate of reaction is calculated for each concentration of this compound. The percentage of inhibition relative to the vehicle control is plotted against compound concentration to determine the IC50 value.

Conclusion

The comprehensive in vitro characterization of this compound demonstrates that it is a highly potent and selective positive allosteric modulator of EAAT2. Quantitative assays confirm its nanomolar potency in enhancing glutamate uptake.[5] Furthermore, the compound exhibits a clean off-target profile and possesses favorable drug-like properties, including good membrane permeability, high metabolic stability, and a low risk of CYP450-mediated drug interactions and hepatotoxicity.[3][6] These findings establish this compound as a first-in-class molecule with a novel mechanism of action, providing a strong rationale for its continued development as a potential therapeutic for epilepsy and other CNS disorders characterized by excessive glutamate signaling.[2][4]

References

- 1. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 3. A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancement of Glutamate Uptake as Novel Antiseizure Approach: Preclinical Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 7. scribd.com [scribd.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Preclinical Data for (R)-AS-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for (R)-AS-1, a novel, orally bioavailable positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2). The information presented herein is intended to support further research and development of this promising antiseizure agent.

Core Findings

This compound has demonstrated a broad-spectrum antiseizure activity across multiple preclinical models, coupled with a favorable safety and pharmacokinetic profile. Its mechanism of action, centered on the enhancement of glutamate (B1630785) uptake by astrocytes, represents a novel approach to the treatment of epilepsy.[1][2][3][4]

Data Presentation

The following tables summarize the key quantitative data from in vivo and in vitro preclinical studies of this compound.

Table 1: Antiseizure Activity of this compound in Mice

| Seizure Model | Administration Route | ED₅₀ (mg/kg) [95% CI] |

| Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 66.3 [53.6–82.0] |

| 6 Hz (32 mA) | Intraperitoneal (i.p.) | 15.6 [9.1–26.9] |

| 6 Hz (44 mA) | Intraperitoneal (i.p.) | 42.8 [32.1–57.0] |

| Subcutaneous Pentylenetetrazol (scPTZ) | Intraperitoneal (i.p.) | 49.8 [38.9–63.8] |

| Maximal Electroshock (MES) | Oral (p.o.) | 85.1 [65.3–110.9] |

| 6 Hz (32 mA) | Oral (p.o.) | 29.5 [20.9–41.6] |

| 6 Hz (44 mA) | Oral (p.o.) | 75.2 [58.1–97.3] |

ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population.[5][6] CI: Confidence Interval

Table 2: Neurotoxicity and Protective Index of this compound in Mice

| Test | Administration Route | TD₅₀ (mg/kg) [95% CI] | Protective Index (PI = TD₅₀/ED₅₀) |

| Rotarod | Intraperitoneal (i.p.) | > 500 | > 7.5 (MES) |

| > 32.0 (6 Hz, 32 mA) | |||

| > 11.7 (6 Hz, 44 mA) | |||

| > 10.0 (scPTZ) | |||

| Rotarod | Oral (p.o.) | > 500 | > 5.9 (MES) |

| > 16.9 (6 Hz, 32 mA) | |||

| > 6.6 (6 Hz, 44 mA) |

TD₅₀ (Median Toxic Dose) is the dose at which a toxic effect is observed in 50% of the population.[7] The Protective Index is a measure of the margin of safety of a drug.

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

| Oral Bioavailability (F%) | ~30% |

| Brain Concentration (100 mg/kg, p.o.) | ~5 µg/g |

| Time to Maximum Brain Concentration (Tₘₐₓ) | 1 hour |

Table 4: In Vitro ADME & Toxicology Profile of this compound

| Assay | Result |

| A bsorption | |

| PAMPA (Pe) | High permeability |

| D istribution | |

| Plasma Protein Binding (mouse) | ~85% |

| M etabolism | |

| Microsomal Stability (mouse) | Stable |

| E xcretion | |

| Data not available | |

| Tox icology | |

| Cytotoxicity (HepG2) | No significant toxicity |

| hERG Inhibition | No significant inhibition |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antiseizure Activity Assays

The MES test is a model for generalized tonic-clonic seizures.[8]

-

Apparatus: An electroconvulsive device delivering a constant current.

-

Procedure: A 60 Hz alternating current of 50 mA is delivered for 0.2 seconds via corneal electrodes. Prior to stimulation, 0.5% tetracaine (B1683103) hydrochloride is applied to the corneas for local anesthesia.

-

Endpoint: Abolition of the hindlimb tonic extensor component of the seizure is considered protection.

-

Data Analysis: The ED₅₀ is calculated from the dose-response curve.

This model is considered to represent therapy-resistant partial seizures.[9][10][11]

-

Apparatus: A constant current stimulator.

-

Procedure: A 6 Hz electrical stimulus of 32 mA or 44 mA is delivered for 3 seconds through corneal electrodes.

-

Endpoint: Protection is defined as the absence of seizure activity (e.g., stun, forelimb clonus, twitching of the vibrissae) for a specified period after stimulation.

-

Data Analysis: The ED₅₀ is determined for each stimulus intensity.

The scPTZ test is a model for generalized myoclonic and absence seizures.[8]

-

Agent: Pentylenetetrazol (PTZ), a GABA-A receptor antagonist.

-

Procedure: A convulsive dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.

-

Endpoint: The absence of clonic seizures for a defined observation period (e.g., 30 minutes) indicates protection.

-

Data Analysis: The ED₅₀ is calculated based on the percentage of protected animals at different doses.

Neurotoxicity Assessment

This test assesses motor coordination and potential neurological deficits.[7][12][13]

-

Apparatus: A rotating rod (rotarod).

-

Procedure: Mice are placed on the rotating rod (e.g., at a constant speed of 6 rpm). The ability of the animal to remain on the rod for a predetermined time (e.g., 1 minute) is evaluated.

-

Endpoint: Falling off the rod is considered an indication of motor impairment.

-

Data Analysis: The TD₅₀ is the dose at which 50% of the animals fail the test.

In Vitro Glutamate Uptake Assay

This assay measures the ability of this compound to enhance the function of the EAAT2 transporter.[14]

-

Cell Line: COS-7 cells transiently transfected with the human EAAT2 gene.

-

Substrate: Radiolabeled [³H]-L-glutamate.

-

Procedure:

-

Transfected cells are seeded in 96-well plates.

-

Cells are incubated with varying concentrations of this compound.

-

[³H]-L-glutamate is added, and the uptake is allowed to proceed for a defined time.

-

The reaction is stopped, and the cells are washed to remove extracellular radiolabel.

-

Intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The EC₅₀ (the concentration of a drug that gives a half-maximal response) is calculated from the concentration-response curve.

Mandatory Visualization

Signaling Pathway of this compound

The primary mechanism of action of this compound is the positive allosteric modulation of the astrocytic glutamate transporter EAAT2. By enhancing the rate of glutamate uptake from the synaptic cleft, this compound reduces the extracellular glutamate concentration. This, in turn, is hypothesized to decrease the over-activation of postsynaptic glutamate receptors (NMDA and AMPA), thereby reducing neuronal hyperexcitability and seizure susceptibility.[15][16][17] The expression of EAAT2 itself is regulated by various signaling pathways, including the NF-κB pathway.[18][19][20]

Caption: this compound enhances glutamate uptake via EAAT2, reducing postsynaptic receptor activation.

Experimental Workflow for Antiseizure Drug Screening

The preclinical evaluation of this compound followed a standard workflow for antiseizure drug discovery, starting with screening in acute seizure models and progressing to neurotoxicity and pharmacokinetic assessments.

Caption: Workflow for preclinical evaluation of this compound's anticonvulsant properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ this compound], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and pharmacologic characterization of the rat 6 Hz model of partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rotarod Test (mouse) [panache.ninds.nih.gov]

- 13. Rotarod performance test - Wikipedia [en.wikipedia.org]

- 14. Design and Characterization of Novel Small Molecule Activators of Excitatory Amino Acid Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Excitatory Amino Acid Transporters (EAATs): Glutamate Transport and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glial EAAT2 regulation of extracellular nTS glutamate critically controls neuronal activity and cardiorespiratory reflexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Positive and negative regulation of EAAT2 by NF-κB: a role for N-myc in TNFα-controlled repression - PMC [pmc.ncbi.nlm.nih.gov]

(R)-AS-1: A Novel Modulator of EAAT2 for Neurological Disorders

An In-depth Technical Guide on the Therapeutic Potential of (R)-AS-1